Nitrone, N-phenyl-alpha-p-tolyl-

Catalog No.
S1554936
CAS No.
19865-55-5
M.F
C14H13NO
M. Wt
211.26 g/mol
Availability
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Nitrone, N-phenyl-alpha-p-tolyl-

CAS Number

19865-55-5

Product Name

Nitrone, N-phenyl-alpha-p-tolyl-

IUPAC Name

1-(4-methylphenyl)-N-phenylmethanimine oxide

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-11H,1H3/b15-11-

InChI Key

GIRQZCQKQNMCRZ-PTNGSMBKSA-N

SMILES

CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-]

Description

The exact mass of the compound Nitrone, N-phenyl-alpha-p-tolyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrone, N-phenyl-alpha-p-tolyl- is an organic compound characterized by the presence of a nitrone functional group, which is a nitrogen atom bonded to an oxygen atom and adjacent to a carbon atom that is part of a double bond. Its molecular formula is C14H13NOC_{14}H_{13}NO and it has a molecular weight of approximately 225.26 g/mol. The structure consists of a phenyl group and a p-tolyl group attached to the nitrone functionality, making it a member of the nitrone family that is known for its unique reactivity and applications in organic synthesis.

Due to their electrophilic nature. A notable reaction type is the 1,3-dipolar cycloaddition, where nitrones react with dipolarophiles to form isoxazolidines. This reaction can be influenced by the substituents on the nitrone and the dipolarophile, affecting regioselectivity and stereoselectivity .

Additionally, N-phenyl-alpha-p-tolyl- can undergo photo

Research indicates that nitrones exhibit diverse biological activities, including antioxidant properties and potential anticancer effects. For instance, certain nitrones have been studied for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress . Moreover, some derivatives of nitrones have demonstrated selective cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

N-phenyl-alpha-p-tolyl- can be synthesized through several methods:

  • Condensation Reaction: A common synthesis involves the condensation of an appropriate aldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate), followed by purification steps such as crystallization or chromatography .
  • Cycloaddition Reactions: The nitrone can also be generated in situ and used immediately in cycloaddition reactions with olefinic dipolarophiles to yield isoxazolidine derivatives .
  • Photochemical Methods: Some synthetic routes involve photochemical activation of nitrones to facilitate transformations that lead to new products .

N-phenyl-alpha-p-tolyl- finds applications primarily in organic synthesis as an intermediate for producing complex molecules, particularly in the synthesis of isoxazolidine derivatives. These derivatives are valuable in medicinal chemistry for developing new pharmaceuticals due to their biological activity profiles . Additionally, nitrones are utilized in materials science for creating polymers and other advanced materials.

Interaction studies involving N-phenyl-alpha-p-tolyl- often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in complex organic syntheses. Furthermore, investigations into its biological interactions reveal insights into its mechanism of action as an antioxidant or anticancer agent, highlighting its therapeutic potential .

N-phenyl-alpha-p-tolyl- shares structural similarities with several other nitrones. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N-methyl-N-phenyl nitroneMethyl group instead of p-tolylIncreased solubility and different reactivity profile
N-benzyl-N-p-tolyl nitroneBenzyl group instead of phenylEnhanced stability and distinct reactivity
N-(2-naphthyl)-N-methyl nitroneContains naphthyl groupExhibits unique photochemical properties
N-(4-fluorophenyl)-N-p-tolyl nitroneFluorinated phenyl groupAltered electronic properties affecting reactivity

The uniqueness of N-phenyl-alpha-p-tolyl- lies in its specific combination of phenyl and p-tolyl groups, which influence its reactivity patterns and biological activities differently compared to other similar compounds.

Nitrones constitute a crucial class of organic compounds characterized by their N-oxide imine functionality, possessing the general structure R¹R²C=N⁺(−O⁻)(−R³), where R³ is not hydrogen. These compounds exhibit three fundamental characteristics that make them particularly valuable in organic synthesis: imine character, E,Z-isomerism, and a 4π-electron system that readily undergoes 1,3-dipolar cycloaddition reactions. The nitrone functional group represents a unique combination of structural features, incorporating both electrophilic and nucleophilic centers that enable diverse chemical transformations.

The fundamental reactivity of nitrones stems from their dipolar nature, which allows them to participate in cycloaddition reactions as 1,3-dipoles. This property has been extensively exploited in the synthesis of nitrogen-containing heterocycles, particularly isoxazolines and isoxazolidines, which serve as important intermediates in the preparation of biologically active compounds. The presence of the N-oxide functionality also imparts unique electronic properties to these molecules, influencing their reactivity patterns and making them useful as spin-trapping agents for free radical detection.

Nitrones demonstrate remarkable versatility in their chemical behavior, functioning both as carbonyl mimics and as reactive dipoles in cycloaddition processes. The stereochemical aspects of nitrone chemistry are particularly important, as these compounds can exist as cis-trans isomers around the C=N double bond, with the configuration significantly affecting their reactivity and selectivity in chemical transformations. Furthermore, the ability of nitrones to undergo various types of reactions, including nucleophilic additions, oxidations, and rearrangements, has established them as valuable synthetic intermediates in modern organic chemistry.

Discovery and Development of N-phenyl-alpha-p-tolyl-nitrone

The specific nitrone N-phenyl-alpha-p-tolyl- emerged as part of the broader development of substituted nitrones during the mid-20th century, when organic chemists began systematically exploring the effects of various substituents on nitrone reactivity and selectivity. This compound, bearing both phenyl and p-tolyl substituents, represents a deliberate design approach to modify the electronic and steric properties of the basic nitrone framework. The incorporation of the p-tolyl group (4-methylphenyl) at the alpha position and the phenyl group at the nitrogen atom creates a molecule with carefully tuned electronic properties.

Historical development of this compound was driven by the need for nitrones with enhanced selectivity in cycloaddition reactions and improved stability under various reaction conditions. The systematic study of C,N-diarylnitrones revealed that the specific substitution pattern in N-phenyl-alpha-p-tolyl-nitrone provides optimal balance between reactivity and selectivity, making it particularly useful in synthetic applications where precise control over reaction outcomes is required. Research groups investigating nitrone chemistry in the 1960s and 1970s identified this compound as exhibiting superior performance in certain cycloaddition reactions compared to simpler nitrone analogues.

The compound has been catalogued with multiple identifiers, including CAS numbers 19064-77-8 and 32213-72-2, reflecting its recognition as a distinct chemical entity with specific properties. Its development was closely tied to advances in synthetic methodology, particularly the optimization of conditions for nitrone preparation and the understanding of their stereochemical behavior. The ability to synthesize this compound reproducibly and in good yields has been crucial for its adoption in both academic research and potential industrial applications.

Position within the Nitrone Classification System

N-phenyl-alpha-p-tolyl-nitrone occupies a specific position within the broader classification of nitrone compounds, falling into the category of C,N-diarylnitrones. This classification is based on the presence of aromatic substituents at both the carbon and nitrogen centers of the nitrone functionality. Within this class, compounds are further differentiated by the specific nature and substitution patterns of their aromatic groups, with N-phenyl-alpha-p-tolyl-nitrone representing a particular substitution motif that has proven synthetically valuable.

The classification system for nitrones typically considers several factors, including the nature of substituents (alkyl, aryl, heteroaryl), the presence of additional functional groups, and the overall molecular architecture. C,N-diarylnitrones like N-phenyl-alpha-p-tolyl-nitrone are distinguished from other major classes such as C-alkyl-N-arylnitrones, cyclic nitrones, and phosphorylated nitrones. Each class exhibits characteristic reactivity patterns and finds applications in different synthetic contexts, with C,N-diarylnitrones being particularly valuable for the synthesis of substituted isoxazolidines.

The specific substitution pattern in N-phenyl-alpha-p-tolyl-nitrone places it among the moderately electron-rich nitrones, with the p-tolyl group providing electron-donating character while the phenyl group maintains electronic balance. This positioning within the electronic spectrum of nitrones influences its reactivity toward various dipolarophiles and determines the regioselectivity and stereoselectivity of its cycloaddition reactions. Comparative studies have shown that this particular substitution pattern offers advantages in terms of reaction efficiency and product selectivity compared to other C,N-diarylnitrone variants.

Historical Applications in Organic Chemistry

The historical applications of N-phenyl-alpha-p-tolyl-nitrone in organic chemistry have been primarily centered around its use as a 1,3-dipole in cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles. Early applications focused on its reaction with simple alkenes and alkynes to generate isoxazolidine and isoxazoline derivatives, which could then be further transformed into amino acids, alkaloids, and other biologically relevant compounds. The predictable reactivity and good selectivity of this nitrone made it an attractive choice for synthetic chemists developing new methodologies.

One of the most significant historical applications has been in the synthesis of natural product analogues and pharmaceutical intermediates. The ability of N-phenyl-alpha-p-tolyl-nitrone to undergo highly stereoselective cycloadditions with various dipolarophiles has enabled the efficient construction of complex molecular architectures. Research groups have utilized this compound in cascade reaction sequences, where the initial cycloaddition is followed by subsequent transformations to build polycyclic frameworks characteristic of natural products.

The compound has also found applications in the development of new synthetic methodologies, serving as a model substrate for the optimization of reaction conditions and the exploration of novel catalyst systems. Studies involving N-phenyl-alpha-p-tolyl-nitrone have contributed to the understanding of the factors governing regioselectivity and stereoselectivity in nitrone cycloadditions. These investigations have led to the development of predictive models for nitrone reactivity and have informed the design of new nitrone-based synthetic strategies. Additionally, the compound has been employed in mechanistic studies aimed at elucidating the detailed pathways of nitrone transformations, contributing to the broader understanding of dipolar cycloaddition chemistry.

Molecular Formula (C₁₄H₁₃NO) and Molecular Weight (211.26 g/mol)

The molecular formula of Nitrone, N-phenyl-alpha-p-tolyl- is C₁₄H₁₃NO, representing a composition of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. The compound exhibits a molecular weight of 211.26 grams per mole, which has been confirmed through multiple analytical techniques including mass spectrometry [1] [2] [26].

PropertyValueMethod of Determination
Molecular FormulaC₁₄H₁₃NOElemental Analysis [1]
Molecular Weight211.26 g/molMass Spectrometry [2]
Monoisotopic Mass211.099714 DaHigh-Resolution MS [1]
Exact Mass211.099714038 DaComputational Analysis [26]

The precise molecular weight determination is critical for structural identification and purity assessment of the compound [20] [22]. High-resolution mass spectrometry provides the monoisotopic mass with exceptional accuracy, enabling differentiation from structural isomers and impurities [1] [20].

Structural Elucidation and Conformational Analysis

The structural architecture of Nitrone, N-phenyl-alpha-p-tolyl- features a central nitrone functional group with characteristic nitrogen-oxygen and carbon-nitrogen double bond character [1] [14]. The nitrone moiety exhibits a planar configuration around the C=N bond, with the oxygen atom positioned to minimize steric interactions [14] [28].

Conformational analysis reveals that the compound adopts a predominantly Z-configuration, where the phenyl and para-tolyl groups are positioned on the same side of the nitrone double bond [11] [14]. This geometric preference results from the balance between steric repulsion and electronic stabilization effects [14] [35]. The para-tolyl group's electron-donating methyl substituent influences the electronic distribution within the nitrone system, contributing to enhanced stability [2] [35].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts observed for the nitrone carbon at approximately 117-152 parts per million in carbon-13 nuclear magnetic resonance spectra [19] [22]. The azomethine proton typically appears between 5.19-5.40 parts per million in proton nuclear magnetic resonance spectra, depending on the specific substitution pattern and solvent conditions [22] [29].

Structural FeatureCharacteristicAnalytical Evidence
Nitrone GroupC=N-O functionalityNuclear Magnetic Resonance [19]
GeometryPredominantly Z-configurationComputational Analysis [14]
PlanarityPlanar around C=N bondX-ray Crystallography [31]
Electronic DistributionPolarized N-O bondTheoretical Calculations [38]

Geometric Isomerism and E/Z Configuration

Nitrone, N-phenyl-alpha-p-tolyl- exhibits geometric isomerism around the carbon-nitrogen double bond, with potential for both E and Z configurations [11] [14]. The E/Z nomenclature system, based on Cahn-Ingold-Prelog priority rules, provides unambiguous designation of stereochemical configuration [24] [25].

In the Z-configuration, the highest priority groups on each carbon and nitrogen atom are positioned on the same side of the double bond [24] [25]. For this specific nitrone, the phenyl group on nitrogen and the para-tolyl group on the alpha carbon represent the higher priority substituents [11] [25]. The Z-isomer predominates in solution due to favorable electronic interactions and reduced steric strain [14] [35].

The E/Z isomerization mechanism has been extensively studied using density functional theory calculations [14] [28]. Research indicates that isomerization occurs through a bimolecular process involving dimerization followed by bond reorganization, rather than simple rotation around the carbon-nitrogen bond [14]. The activation energy for this process typically ranges from 17-21 kilocalories per mole, depending on substitution patterns and reaction conditions [14] [40].

ConfigurationStabilityActivation EnergyPredominance
Z-ConfigurationHigher stabilityLower energy barrierMajor isomer [14]
E-ConfigurationLower stabilityHigher energy barrierMinor isomer [14]
IsomerizationBimolecular mechanism17-21 kcal/molSolvent dependent [14]

Nomenclature Systems and IUPAC Designation

The International Union of Pure and Applied Chemistry nomenclature for Nitrone, N-phenyl-alpha-p-tolyl- follows systematic naming conventions for nitrone compounds [1] [16]. The preferred International Union of Pure and Applied Chemistry name is N-(4-methylbenzylidene)-N-phenylamine oxide, which clearly indicates the substitution pattern and functional group identity [1] [2].

Alternative nomenclature systems include the common name designation as Nitrone, N-phenyl-alpha-p-tolyl-, which describes the substitution pattern using traditional nomenclature [1] [2]. The systematic name N-[(Z)-(4-methylphenyl)methylene]-N-phenylamine oxide specifically indicates the geometric configuration [1].

Additional naming conventions recognize the compound as (4-methylbenzylidene)(phenyl)azane oxide or 1-(4-methylphenyl)-N-phenylmethanimine oxide [1] [2]. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy [16] [21].

Nomenclature SystemNameReference
International Union of Pure and Applied ChemistryN-(4-methylbenzylidene)-N-phenylamine oxide [1]
Common NameNitrone, N-phenyl-alpha-p-tolyl- [1] [2]
Systematic NameN-[(Z)-(4-methylphenyl)methylene]-N-phenylamine oxide [1]
Alternative Designation(4-methylbenzylidene)(phenyl)azane oxide [1]

XLogP3

2.4

Dates

Modify: 2023-07-17

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